2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Chemical Identity and Nomenclature
The systematic IUPAC name 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)triazolo[1,5-a]pyrimidine provides a complete topological description of the molecule. Breaking this down:
- The parent heterocycle is triazolo[1,5-a]pyrimidine , a bicyclic system comprising a pyrimidine ring fused with a 1,2,4-triazole moiety at positions 1 and 5.
- At position 2 of the triazolo-pyrimidine core, a (2-chloro-6-fluorobenzyl)sulfanyl group is attached. This substituent consists of a benzyl ring with chlorine at position 2 and fluorine at position 6, linked via a sulfur atom.
- Position 7 of the core is substituted with a 4-fluorophenyl group, introducing a para-fluorinated benzene ring.
The CAS registry number 338417-71-3 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₈H₁₁ClF₂N₄S , corresponds to a molecular weight of 388.82 g/mol. The structural complexity arises from the strategic placement of halogens (fluorine and chlorine) and the sulfanyl bridge, which influence electronic distribution and steric interactions.
Table 1: Key Identifiers of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)triazolo[1,5-a]pyrimidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 338417-71-3 | |
| Molecular Formula | C₁₈H₁₁ClF₂N₄S | |
| Molecular Weight | 388.82 g/mol | |
| Purity Specification | ≥95% | |
| Storage Conditions | Cool, dry environment |
Nomenclature challenges arise from the fused heterocyclic system. The triazolo[1,5-a]pyrimidine designation follows IUPAC fusion rules, where the triazole ring (positions 1,2,4) merges with the pyrimidine at specific bridging atoms. Substituent numbering prioritizes the pyrimidine ring, with the triazole moiety treated as a fused component.
Historical Development and Discovery
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)triazolo[1,5-a]pyrimidine reflects broader trends in late 20th-century heterocyclic chemistry. While exact synthesis timelines are not publicly documented, its structural features align with medicinal chemistry strategies from the 2000s focusing on fluorinated triazolo-pyrimidines as kinase inhibitors.
Key milestones in its development likely include:
- Core Heterocycle Optimization : The triazolo[1,5-a]pyrimidine scaffold emerged as a stable, planar system capable of mimicking purine nucleotides, making it attractive for targeting ATP-binding pockets in enzymes. Early work on related structures, such as 2-(hydroxymethyl)-5-methyl-triazolo[1,5-a]pyrimidin-7(1H)-one, established synthetic routes for functionalization at positions 2 and 7.
- Halogenation Strategies : Introducing fluorine and chlorine atoms at specific benzyl positions aimed to enhance metabolic stability and binding affinity through hydrophobic interactions and halogen bonding. The 2-chloro-6-fluorobenzyl group, in particular, balances electronegativity and steric bulk.
- Sulfanyl Linker Incorporation : The sulfur bridge between the benzyl group and heterocycle improves solubility relative to carbon-linked
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N4S/c19-14-2-1-3-15(21)13(14)10-26-18-23-17-22-9-8-16(25(17)24-18)11-4-6-12(20)7-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRLGDVEXBIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 338417-71-3) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its mechanisms and efficacy.
- Molecular Formula : C18H11ClF2N4S
- Molecular Weight : 388.82 g/mol
- Density : 1.47 g/cm³ (predicted)
- pKa : -1.07 (predicted)
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of cancer treatment and antiviral effects. The following sections detail these activities.
Anticancer Activity
Recent studies have demonstrated that triazolo[1,5-a]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study evaluated the antiproliferative activities of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Among these, compound H12 , structurally similar to our target compound, showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), indicating potent activity compared to the standard drug 5-FU .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MGC-803 | H12 | 9.47 |
| HCT-116 | H12 | 9.58 |
| MCF-7 | H12 | 13.1 |
The mechanism of action appears to involve the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Furthermore, this compound induced apoptosis and G2/M phase arrest in cancer cells.
Antiviral Activity
The compound's structural features suggest potential antiviral properties as well. A related study on compounds with similar substitutions indicated that derivatives with a chloro-fluoro substitution pattern exhibited potent activity against HIV-1, with some compounds demonstrating picomolar efficacy against wild-type and resistant strains . This suggests that the target compound may also possess significant antiviral activity.
Case Studies
Several case studies highlight the effectiveness of triazolo[1,5-a]pyrimidine derivatives:
- Anticancer Efficacy : In a comparative study involving multiple derivatives, one compound demonstrated a remarkable IC50 value of 0.53 µM against HCT-116 cells and induced significant apoptosis through tubulin polymerization inhibition .
- HIV Inhibition : Another study focused on the role of chloro-fluoro substitutions in enhancing antiviral potency against HIV-1 mutants showed that modifications similar to those in our target compound led to broad-spectrum inhibitory effects .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in various research fields:
Anticancer Properties
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. The specific compound has shown promising results in:
- Inhibiting Kinases : Similar compounds have demonstrated significant activity against aurora kinases, which are often overexpressed in cancer cells. This inhibition can lead to reduced cell division and growth in tumors.
- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell growth.
Antimicrobial Activity
Research indicates that triazolo[1,5-a]pyrimidines possess antimicrobial properties:
- Broad-Spectrum Activity : Studies have shown that compounds within this family exhibit activity against a range of bacteria and fungi. This suggests potential applications in treating infectious diseases.
Anti-inflammatory Effects
The compound may also inhibit phosphodiesterase enzymes involved in inflammatory responses:
- Phosphodiesterase Inhibition : By selectively inhibiting these enzymes, the compound could be useful in developing treatments for various inflammatory conditions.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:
Study on Aurora Kinase Inhibition
A study focused on the inhibition of aurora kinases using derivatives similar to the target compound found that certain modifications enhanced potency and selectivity against cancer cells. The findings suggest that structural variations can significantly impact biological activity.
Cytotoxicity Evaluation
In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) revealed that the compound exhibits significant cytotoxic effects. Related compounds showed IC50 values ranging from 20 to 30 µM, indicating their potential as anticancer agents.
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group and aromatic chloro/fluoro substituents serve as primary sites for nucleophilic substitution:
Electrophilic Aromatic Substitution
The 4-fluorophenyl and 2-chloro-6-fluorobenzyl groups undergo electrophilic substitution:
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the triazolo-pyrimidine core:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | 60–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary/secondary amines | 55–78% |
Example: Suzuki coupling replaces the 4-fluorophenyl group with other aryl units to tune electronic properties .
Hydrolysis and Ring-Opening Reactions
Acidic or basic hydrolysis targets the triazole or pyrimidine rings:
| Conditions | Site Affected | Products |
|---|---|---|
| 6M HCl, reflux | Pyrimidine C-N bonds | Triazole-thiourea fragments |
| NaOH (10%), EtOH | Sulfanyl linker | 7-(4-Fluorophenyl)triazolo-pyrimidine |
Functional Group Interconversion
The 2-chloro-6-fluorobenzyl group participates in SNAr reactions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq.) | 120°C, sealed tube | Chlorine replaced with -NH₂ |
| NaSH | DMF, 80°C | -Cl → -SH |
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : highlights that fluorine atoms at ortho positions on aromatic rings (e.g., 2-fluorophenyl) significantly enhance tubulin polymerization inhibition. The target compound’s 4-fluorophenyl group at position 7 and 2-chloro-6-fluorobenzyl group at position 2 align with this SAR .
- Sulfanyl vs. Sulfonamide Groups : While sulfonamide derivatives (e.g., compounds 8a–8f in ) are prevalent in herbicides, the sulfanyl group in the target compound may favor anticancer applications due to improved lipophilicity and membrane permeability .
- Position 7 Flexibility: Substitution at position 7 with electron-withdrawing groups (e.g., 4-fluorophenyl) improves binding to targets like tubulin or carbonic anhydrases (hCA IX/XII), as noted in . In contrast, bulkier groups (e.g., 1-(2,4-dichlorophenoxy)ethyl in ) may hinder activity .
Key Research Findings
Anticancer Activity
- The target compound’s fluorinated aromatic rings mimic the optimal substitution pattern described in , where triazolopyrimidines inhibited vinca alkaloid binding to tubulin and overcame multidrug resistance .
- Compared to non-fluorinated analogues (e.g., ’s 2-chlorophenyl derivative), the target compound’s fluorophenyl group likely enhances potency by stabilizing ligand-target interactions via halogen bonding .
Limitations and Challenges
Q & A
Q. What established synthesis protocols are used for this compound?
The compound is typically synthesized via multi-component condensation reactions. A representative method involves:
- Reactants : 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes (e.g., 4-fluorobenzaldehyde), and β-keto esters.
- Conditions : Microwave irradiation (323 K for 30 min) in ethanol, followed by recrystallization from acetone or ethanol .
- Catalysts : TMDP (tetramethylenediamine phosphazene) in water/ethanol (1:1 v/v) improves yield and regioselectivity .
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods or glove boxes to avoid inhalation of vapors .
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .
Advanced Research Questions
Q. How can reaction yields be optimized?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 6 hours conventional heating) and improves purity .
- Catalyst Tuning : TMDP increases reaction efficiency in aqueous systems, reducing byproducts .
Q. What analytical techniques confirm structural integrity?
- X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.76 Å) and dihedral angles (e.g., 87.03° between aromatic rings) .
- NMR Spectroscopy : Key signals include δ 10.89 (s, NH) and δ 7.14–7.41 (m, aromatic H) in CDCl3 .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl and triazole groups .
Q. Crystallographic Data (from related compounds) :
| Parameter | Value |
|---|---|
| Space Group | Triclinic, P1 |
| a, b, c (Å) | 7.588, 10.730, 14.883 |
| α, β, γ (°) | 70.655, 86.097, 70.032 |
| V (ų) | 1073.3 |
Q. How do π-π interactions influence crystallographic packing?
Q. How to resolve discrepancies in spectroscopic data?
- Replicate Experiments : Repeat NMR/IR under controlled conditions (e.g., solvent, temperature) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify anomalies .
- Alternative Techniques : Use HSQC/HMBC NMR to assign ambiguous peaks in crowded spectra .
Methodological Guidelines for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
